![molecular formula C14H10F3NO3 B6415728 4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% CAS No. 1261951-22-7](/img/structure/B6415728.png)
4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95%
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Overview
Description
4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid (4-MTPN) is a synthetic compound that has been studied for its potential applications in a variety of scientific research fields. 4-MTPN has been found to possess a wide range of biochemical and physiological effects, and its molecular structure has been determined to be a nicotinic acid derivative.
Scientific Research Applications
4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has been studied for its potential applications in a variety of scientific research fields. It has been used as a tool for studying the structure and function of various proteins, including the nicotinic acetylcholine receptor and the serotonin transporter. 4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has also been used to study the effects of drugs on the nervous system, and to investigate the role of nicotinic acid derivatives in the regulation of cellular processes.
Mechanism of Action
The mechanism of action of 4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% is not fully understood. It is believed to act as an agonist of the nicotinic acetylcholine receptor, and as an inhibitor of the serotonin transporter. It is believed that 4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% binds to these receptors and transporters, resulting in an increase in neurotransmitter levels in the brain.
Biochemical and Physiological Effects
4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has been found to possess a wide range of biochemical and physiological effects. It has been found to increase the release of neurotransmitters such as serotonin and dopamine, and to inhibit the reuptake of these neurotransmitters. In addition, 4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has been found to have anti-inflammatory, anti-oxidative, and neuroprotective effects.
Advantages and Limitations for Lab Experiments
4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, 4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has been found to be stable in a variety of laboratory conditions, and it has been found to be non-toxic to cells. However, 4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has some limitations for use in laboratory experiments. It is a relatively weak agonist of the nicotinic acetylcholine receptor, and it is not selective for its target receptors.
Future Directions
There are several potential future directions for research on 4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95%. One potential direction is to further investigate the biochemical and physiological effects of 4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95%, and to explore its potential therapeutic applications. Another potential direction is to develop more selective and potent agonists of the nicotinic acetylcholine receptor. Additionally, further research could be done to develop novel methods of synthesizing 4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95%, and to explore its potential applications in drug delivery and drug design.
Synthesis Methods
The synthesis of 4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% is a multi-step process that begins with the reaction of 2,5-difluorobenzaldehyde with 2-methoxy-5-chlorobenzyl alcohol in the presence of 4-dimethylaminopyridine (DMAP) and acetic acid. This reaction yields a 2,5-difluorobenzyl alcohol, which is then reacted with 2-chloropyridine in the presence of triethylamine (TEA) and acetic anhydride to produce the desired 4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% product.
properties
IUPAC Name |
4-[2-methoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c1-21-12-3-2-8(14(15,16)17)6-10(12)9-4-5-18-7-11(9)13(19)20/h2-7H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLPOZKAJBDNNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=C(C=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692777 |
Source
|
Record name | 4-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid | |
CAS RN |
1261951-22-7 |
Source
|
Record name | 4-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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